6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17514002
InChI: InChI=1S/C7H7BrN4/c1-2-6-10-7-9-3-5(8)4-12(7)11-6/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17514002

Molecular Formula: C7H7BrN4

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
IUPAC Name 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H7BrN4/c1-2-6-10-7-9-3-5(8)4-12(7)11-6/h3-4H,2H2,1H3
Standard InChI Key QVIWZIZBZOWAHK-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C=C(C=NC2=N1)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 6-bromo-2-ethyl- triazolo[1,5-a]pyrimidine consists of a bicyclic framework where a triazole ring is fused to a pyrimidine ring. The bromine atom occupies the 6-position of the pyrimidine moiety, while an ethyl group is attached to the 2-position of the triazole ring. Key structural parameters include:

PropertyValue
Molecular FormulaC7H7BrN4\text{C}_7\text{H}_7\text{BrN}_4
Molecular Weight227.06 g/mol
Exact Mass225.98 g/mol
Topological Polar Surface Area54.1 Ų
LogP (Partition Coefficient)2.14 (estimated)

The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura transformations, while the ethyl group contributes to hydrophobic interactions in biological systems .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 6-bromo-2-ethyl-[1, triazolo[1,5-a]pyrimidine typically involves cyclocondensation of 2H- triazol-3-amine with substituted malonaldehyde derivatives. For example, reacting 2-ethyl-1H-1,2,4-triazol-3-amine with 2-bromomalonaldehyde under acidic conditions yields the target compound .

Microwave-Assisted Suzuki Cross-Coupling

Recent advances employ microwave-assisted Suzuki coupling to introduce aryl or fluoroaryl groups at the 6-position. This method enhances reaction efficiency and reduces side products. For instance, 6-bromo derivatives react with fluorophenylboronic acids under palladium catalysis to generate 6-fluoroaryl analogs, which are precursors for antibacterial agents .

Representative Protocol

  • Reactants: 6-bromo-2-ethyl- triazolo[1,5-a]pyrimidine (1 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).

  • Conditions: Microwave irradiation at 120°C for 30 minutes in a 3:1 dioxane/water mixture.

  • Yield: 70–85% after column purification .

Physicochemical Properties

Experimental data for 6-bromo-2-ethyl-[1,2,] triazolo[1,5-a]pyrimidine remain limited, but computational predictions and analog comparisons provide insights:

  • Solubility: Low aqueous solubility (<1 mg/mL) due to hydrophobic ethyl and bromine groups.

  • Stability: Stable under ambient conditions but susceptible to photodegradation under UV light.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 4.42 (q, 2H, CH₂CH₃), 1.38 (t, 3H, CH₂CH₃).

    • ¹³C NMR: δ 162.1 (C-Br), 155.9 (triazole-C), 148.7 (pyrimidine-C), 24.1 (CH₂CH₃), 12.9 (CH₂CH₃) .

Pharmacological Applications

Antibacterial Activity

Triazolopyrimidines exhibit structural mimicry of purine bases, enabling interference with bacterial DNA synthesis. In vitro studies on analogs demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 12.5–25 µg/mL) and Staphylococcus aureus (MIC = 50 µg/mL). The bromine atom enhances membrane permeability, while the ethyl group stabilizes target binding .

Agrochemical Applications

Triazolopyrimidine derivatives are explored as herbicides due to their sulfonamide variants’ nitrification inhibition. For example, 5,7-dimethyl-N-(2-bromo-6-methylphenyl)- triazolo[1,5-a]pyrimidine-2-sulfonamide suppresses soil ammonium oxidation at 10 ppm . The bromine and ethyl groups in 6-bromo-2-ethyl-[1, triazolo[1,5-a]pyrimidine could similarly enhance herbicidal potency via radical scavenging or enzyme inhibition.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the ethyl and bromine groups to optimize pharmacokinetics.

  • Target Identification: Proteomic studies to elucidate binding partners in bacterial and mammalian systems.

  • Formulation Development: Nanoencapsulation to improve solubility for in vivo applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator